molecular formula C9H6ClN3O4 B508027 5-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-2-furaldehyde CAS No. 512809-42-6

5-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-2-furaldehyde

Cat. No.: B508027
CAS No.: 512809-42-6
M. Wt: 255.61g/mol
InChI Key: GMOIDBNEMSRTQN-UHFFFAOYSA-N
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Description

5-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-2-furaldehyde is a heterocyclic compound that features both a pyrazole and a furan ring in its structure The presence of these rings makes it an interesting subject for research in various fields of chemistry and biology

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-2-furaldehyde typically involves the reaction of 4-chloro-3-nitro-1H-pyrazole with 2-furaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, leading to the formation of the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-2-furaldehyde can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furanones.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-2-furaldehyde is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The nitro group can undergo reduction to form reactive intermediates, which may interact with biological macromolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-2-furaldehyde is unique due to the combination of the pyrazole and furan rings, along with the presence of both a nitro and a chloro group.

Properties

IUPAC Name

5-[(4-chloro-3-nitropyrazol-1-yl)methyl]furan-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClN3O4/c10-8-4-12(11-9(8)13(15)16)3-6-1-2-7(5-14)17-6/h1-2,4-5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMOIDBNEMSRTQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)C=O)CN2C=C(C(=N2)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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